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Compound of Interest

Compound Name:
2-Amino-4-chloro-5-

hydroxybenzoic acid

CAS No.: 1823315-66-7

Cat. No.: B1489874

Get Quote

A Technical Guide for Drug Development & Impurity
Profiling
Executive Summary & Application Context
2-Amino-4-chloro-5-hydroxybenzoic acid is a polysubstituted aromatic scaffold

characterized by a dense functionalization pattern (amine, chloride, hydroxyl, and carboxyl

groups). In pharmaceutical development, it primarily serves as a key intermediate in the

synthesis of Albaconazole and related triazole antifungals.

Its analysis is critical for two reasons:

Process Control: It is often formed via the reduction of 4-chloro-5-hydroxy-2-nitrobenzoic

acid. Incomplete reduction or over-reduction must be monitored.

Impurity Profiling: As an aniline derivative, it carries potential genotoxic structural alerts

(PGI), necessitating highly sensitive detection methods (LOD < 10 ppm) in final drug

substances.
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Structural Elucidation Strategy
The structural confirmation of this molecule relies on a "Subtract and Correlate" strategy,

distinguishing it from its regioisomers (e.g., the 4-amino-2-chloro analog).

Logical Workflow
The following diagram outlines the decision tree for confirming the substitution pattern:

Unknown Isolate
(C7H6ClNO3)

HRMS Analysis
(M+H: 188.01 / 190.01)

Isotope Pattern
3:1 (Cl presence)

1H NMR (DMSO-d6)

Coupling Analysis
Two Singlets = Para Protons

Singlets observed?

NOE/ROESY
Correlation: NH2 <-> H3

Spatial check

Confirmed Structure:
2-Amino-4-chloro-5-hydroxy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489874?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Step-wise structural elucidation workflow ensuring differentiation from regioisomers.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
Due to the low solubility of zwitterionic amino acids in chloroform, DMSO-d6 is the solvent of

choice. It also slows proton exchange, often allowing observation of the phenolic -OH and

amine -NH2 protons.

Predicted 1H NMR Data (400 MHz, DMSO-d6)
Position Shift (δ ppm) Multiplicity Integration

Assignment
Logic

COOH 12.0 - 13.0 Broad s 1H

Carboxylic acid

proton

(exchangeable).

OH 9.5 - 10.5 Broad s 1H

Phenolic proton

(deshielded by

ortho-Cl).

H-6 7.25 Singlet 1H

Ortho to COOH

(deshielding) and

OH. Para to

nothing.

H-3 6.75 Singlet 1H

Ortho to NH2

(shielding) and

Cl. Shielded

relative to H-6.

NH2 5.5 - 6.5 Broad s 2H
Aniline amine

protons.

Critical Diagnostic: The presence of two distinct singlets for H-3 and H-6 confirms the para

relationship of the protons, which is only possible if the substituents are at positions 1, 2, 4, and

5. A 1,2,3,4-substitution pattern would yield a pair of doublets.
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13C NMR Key Signals
C=O (C1): ~168 ppm.

C-OH (C5): ~148 ppm (Deshielded by Oxygen).

C-NH2 (C2): ~145 ppm (Deshielded by Nitrogen).

C-Cl (C4): ~120 ppm.

Mass Spectrometry (MS)
The presence of Chlorine provides a distinct spectral fingerprint due to the

Cl/

Cl isotopic ratio.

Ionization Mode: ESI (-) or ESI (+)

Molecular Ion:

Positive Mode

: m/z 188.0 (100%), 190.0 (33%).

Negative Mode

: m/z 186.0 (100%), 188.0 (33%).

Fragmentation Pathway (ESI+)
The fragmentation logic follows the loss of labile functional groups (COOH) followed by the

halogen.
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Precursor [M+H]+
m/z 188

[M+H - H2O]+
m/z 170

(Ortho Effect)-18 Da

[M+H - COOH]+
m/z 143

(Decarboxylation)

-45 Da
[M+H - COOH - Cl]+

m/z 108
-35 Da
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Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.

Experimental Protocols
HPLC Purity Analysis Method
This method is designed to separate the target from its nitro-precursor (4-chloro-5-hydroxy-2-

nitrobenzoic acid) and des-chloro impurities.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient:

0-2 min: 5% B (Hold).

2-15 min: 5% -> 60% B.

15-20 min: 60% -> 95% B.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:Acetonitrile. Note: Ensure complete

dissolution; sonicate if necessary as the zwitterion can be stubborn.
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IR Spectroscopy (ATR Method)
Key vibrational bands to monitor for identity verification:

3300 - 3450 cm⁻¹: N-H stretching (Primary amine doublet).

2500 - 3300 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer + Phenolic OH).

1650 - 1680 cm⁻¹: C=O stretching (Carboxylic acid).

~750 cm⁻¹: C-Cl stretching.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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